molecular formula C14H23NO4 B13628252 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13628252
M. Wt: 269.34 g/mol
InChI Key: LTOZWRLGNATHFH-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C14H23NO4. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of tert-butyl 2-cyanoacetate with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)9-14(15)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

LTOZWRLGNATHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC12CCCCC2)C(=O)O

Origin of Product

United States

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